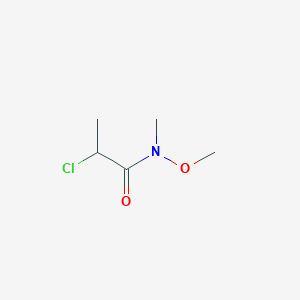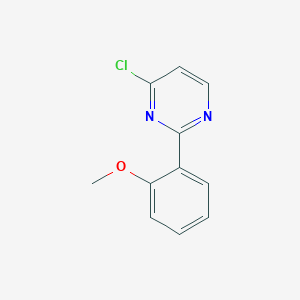![molecular formula C11H6ClFN4 B1486522 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-48-9](/img/structure/B1486522.png)
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CFT) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in the fields of pharmaceuticals, biochemistry, and materials science. This compound has been shown to exhibit a wide range of biological activities, including antiviral, antitumor, and antifungal properties. In addition, CFT has been used in the synthesis of various drugs and materials.
Scientific Research Applications
Synthesis and Structure Analysis
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been the subject of extensive synthesis and structure analysis. Researchers have synthesized various derivatives and characterized them using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. For example, Sallam et al. (2021) conducted a detailed study involving density functional theory calculations and Hirshfeld surface analysis to understand the molecular structure and interactions of similar compounds (Sallam et al., 2021).
Biological and Pharmacological Activities
Several studies have explored the biological and pharmacological potential of these compounds. For instance, Shamroukh and Ali (2008) found that some derivatives demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). Additionally, compounds in this category have shown hypotensive effects without affecting heart rate in rat models, indicating potential applications in cardiovascular diseases (Katrusiak et al., 2001).
Agrochemical Uses
Sallam et al. (2022) reported on the use of pyridazine derivatives, including 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, in agriculture. These compounds find applications as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals. Their research included synthesis, structure elucidation, and a docking study of the compound against the fungus Fusarium oxysporum (Sallam et al., 2022).
Anti-Diabetic Potential
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including derivatives of 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and evaluated them as anti-diabetic medications. These compounds showed potential in inhibiting Dipeptidyl peptidase-4, a key enzyme in glucose metabolism (Bindu et al., 2019).
properties
IUPAC Name |
6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-3-1-2-4-8(7)13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGBCOHTUHFRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


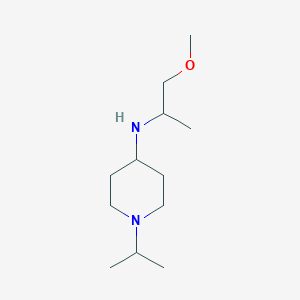
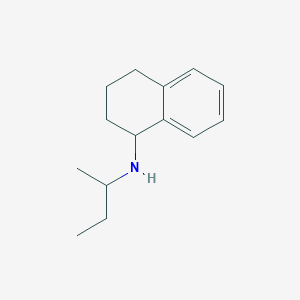
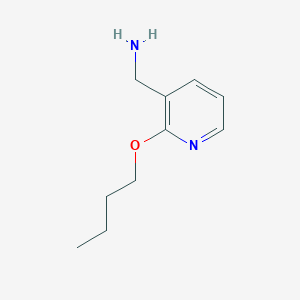
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
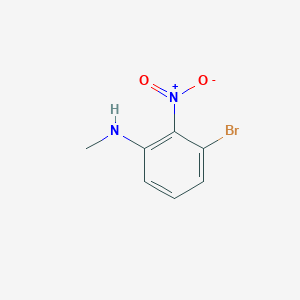
amine](/img/structure/B1486452.png)
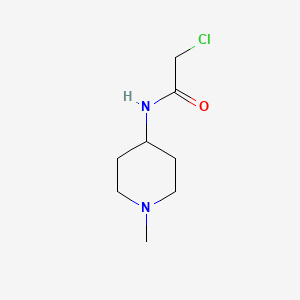

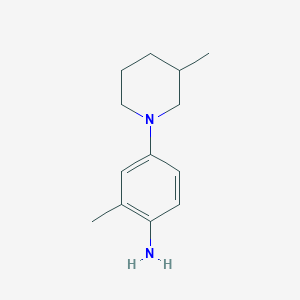
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
